6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
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Overview
Description
6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Common solvents used in the industrial synthesis include ethanol, methanol, and dichloromethane .
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide in polar solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-9-14-12(16(22)19-17)8-13(18-15(14)21(2)20-9)10-5-4-6-11(7-10)23-3/h4-8H,17H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZUBVIYYSHFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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